molecular formula C7H14O2S B6149029 BUTANOIC ACID, 2-MERCAPTO-3-METHYL-, ETHYL ESTER CAS No. 98429-31-3

BUTANOIC ACID, 2-MERCAPTO-3-METHYL-, ETHYL ESTER

Cat. No.: B6149029
CAS No.: 98429-31-3
M. Wt: 162.2
InChI Key:
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Description

Butanoic acid, 2-mercapto-3-methyl-, ethyl ester: is an organic compound with the molecular formula C7H14O2S. It is an ester derived from butanoic acid and is known for its distinctive odor, which is often described as fruity or cheesy. This compound is used in various applications, including flavoring agents and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-mercapto-3-methyl-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where butanoic acid and ethanol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butanoic acid, 2-mercapto-3-methyl-, ethyl ester can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry: Butanoic acid, 2-mercapto-3-methyl-, ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving esters and thiols.

Industry: In the fragrance and flavor industry, this compound is used to impart fruity and cheesy notes to various products.

Mechanism of Action

The mechanism of action of butanoic acid, 2-mercapto-3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical pathways. The thiol group can form disulfide bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

    Butanoic acid, 3-methyl-, ethyl ester: Known for its fruity odor, used in flavoring and fragrances.

    Butanoic acid, 2-methyl-, ethyl ester: Also used in the fragrance industry, with a slightly different odor profile.

    Butanoic acid, 3-mercapto-, ethyl ester: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness: Butanoic acid, 2-mercapto-3-methyl-, ethyl ester is unique due to the presence of both a thiol and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from organic synthesis to flavor and fragrance formulation.

Properties

CAS No.

98429-31-3

Molecular Formula

C7H14O2S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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